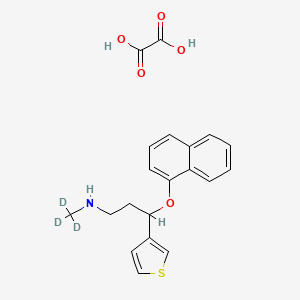
Ezh2-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ezh2-IN-8 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase and a key component of the polycomb repressive complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of lysine 27 on histone H3 (H3K27me3). This compound has garnered significant attention due to its potential therapeutic applications in various cancers, where EZH2 is often overexpressed or mutated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ezh2-IN-8 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
化学反応の分析
Types of Reactions
Ezh2-IN-8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives .
科学的研究の応用
Ezh2-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Employed in research to understand the mechanisms of cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in various cancers, including lymphoma, prostate cancer, and breast cancer.
作用機序
Ezh2-IN-8 exerts its effects by selectively inhibiting the enzymatic activity of EZH2. This inhibition prevents the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to the reactivation of tumor suppressor genes and the suppression of oncogenes. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle progression, apoptosis, and differentiation .
類似化合物との比較
Similar Compounds
Similar compounds to Ezh2-IN-8 include:
Tazemetostat: An FDA-approved EZH2 inhibitor used for the treatment of epithelioid sarcoma.
CPI-1205: An EZH2 inhibitor being investigated in clinical trials for its anticancer effects .
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for EZH2, making it a valuable tool for research and potential therapeutic applications. Its ability to specifically target EZH2 without affecting other histone methyltransferases sets it apart from other inhibitors .
特性
分子式 |
C31H40F2N4O2S |
|---|---|
分子量 |
570.7 g/mol |
IUPAC名 |
1-[(1R)-1-[4-[(3,3-difluorocyclobutyl)-methylamino]cyclohexyl]ethyl]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C31H40F2N4O2S/c1-18-14-27(40-5)25(29(38)35-18)17-34-30(39)28-20(3)37(26-9-7-6-8-24(26)28)19(2)21-10-12-22(13-11-21)36(4)23-15-31(32,33)16-23/h6-9,14,19,21-23H,10-13,15-17H2,1-5H3,(H,34,39)(H,35,38)/t19-,21?,22?/m1/s1 |
InChIキー |
XVJKTVJPYODNQD-JSRJAPPDSA-N |
異性体SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC |
正規SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
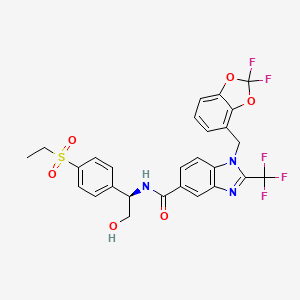
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
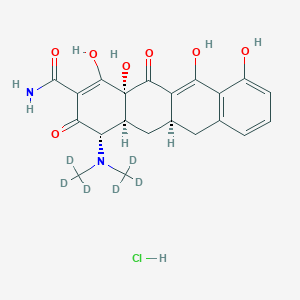
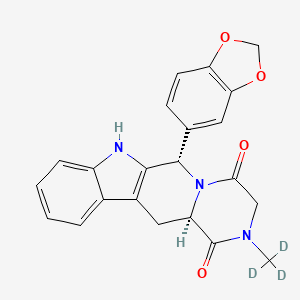
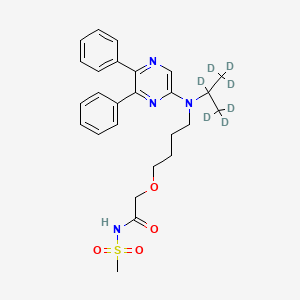
![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)

